molecular formula C43H84N4O2 B13782897 Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- CAS No. 70055-52-6

Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-

Cat. No.: B13782897
CAS No.: 70055-52-6
M. Wt: 689.2 g/mol
InChI Key: FKQHSBAADFHUQW-UHFFFAOYSA-N
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Description

Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis- is a branched alkylamide derivative with a complex structure. The compound features:

  • Two octadecanamide (C₁₈ stearamide) groups linked via a bis-[(2-cyanoethyl)imino]diethylene backbone.
  • Ethyleneimine linkages (di-2,1-ethanediyl) connecting the cyanoethyl-substituted imino groups.

This compound is structurally related to surfactants or polymer additives, where the long alkyl chains provide hydrophobicity, while the polar imino and cyano groups enhance solubility or interfacial activity.

Properties

CAS No.

70055-52-6

Molecular Formula

C43H84N4O2

Molecular Weight

689.2 g/mol

IUPAC Name

N-[2-[2-cyanoethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide

InChI

InChI=1S/C43H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)45-37-40-47(39-33-36-44)41-38-46-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35,37-41H2,1-2H3,(H,45,48)(H,46,49)

InChI Key

FKQHSBAADFHUQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE typically involves the reaction of stearic acid with diethylenetriamine and acrylonitrile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[[(2-CYANOETHYL)IMINO]DIETHANE-1,2-DIYL]DISTEARAMIDE involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyanoethyl group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Tetraethylenepentamine bis(stearamide) (CAS 51946-06-6)

  • Structure: Contains two stearamide groups linked via a tetraethylenepentamine (iminobis(ethyleneiminoethylene)) backbone .
  • Molecular Formula : C₄₄H₉₁N₅O₂ vs. C₄₄H₈₃N₅O₂ (target compound).
  • Key Differences: Uses a tetraethylenepentamine core instead of a cyanoethyl-modified diethyleneimino backbone. Lacks the cyanoethyl group, reducing polarity and reactivity.
  • Applications : Used as a corrosion inhibitor or lubricant additive due to its high nitrogen content and surfactant properties .

Octadecanamide, N,N'-(methylenedi-4,1-cyclohexanediyl)bis- (CAS 32694-71-6)

  • Structure : Two stearamide groups connected via a methylenedi-cyclohexane bridge .
  • Molecular Formula : C₄₉H₉₄N₂O₂ vs. C₄₄H₈₃N₅O₂ (target compound).
  • Key Differences: Replaces the ethyleneimine-cyanoethyl linkage with a rigid cyclohexane spacer, enhancing thermal stability. Lower nitrogen content (2 N atoms vs. 5 N atoms in target compound).
  • Applications : Likely employed in high-temperature coatings or thermoplastic composites .

Functional Group Variants

Octadecanamide, N,N'-(iminodi-2,1-ethanediyl)bis[N-(hydroxymethyl)-] (CAS 111233-77-3)

  • Structure: Similar ethyleneimine backbone but with hydroxymethyl (-CH₂OH) groups instead of cyanoethyl .
  • Molecular Formula : C₄₂H₈₅N₃O₄ vs. C₄₄H₈₃N₅O₂ (target compound).
  • Lower nitrogen content (3 N atoms vs. 5 N atoms).
  • Applications : Suitable for cosmetic formulations or water-based lubricants .

Triethanolamine Distearate (CAS 13412-15-2)

  • Structure: Ester derivative of stearic acid with a triethanolamine core .
  • Molecular Formula: C₄₂H₈₃NO₅ vs. C₄₄H₈₃N₅O₂ (target compound).
  • Key Differences: Ester linkages instead of amides, reducing chemical stability. Contains hydroxyethyl groups instead of cyanoethyl/imino groups.
  • Applications : Common in emulsifiers and textile softeners .

Aromatic Bridged Analogues

Octadecanamide, N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis- (CAS 141102-27-4)

  • Structure : Two stearamide groups linked via a methylenebis(dimethylphenylene) aromatic bridge .
  • Molecular Formula : C₅₃H₉₀N₂O₂ vs. C₄₄H₈₃N₅O₂ (target compound).
  • Key Differences: Aromatic core enhances UV stability and rigidity. No cyanoethyl groups; relies on aromaticity for electronic properties.
  • Applications: Potential use in photostabilizers or epoxy resin modifiers .

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